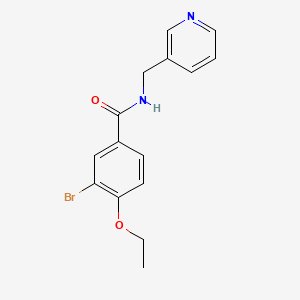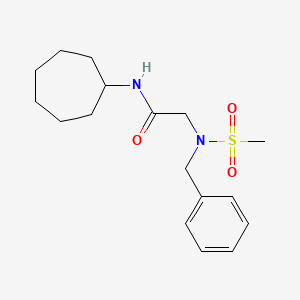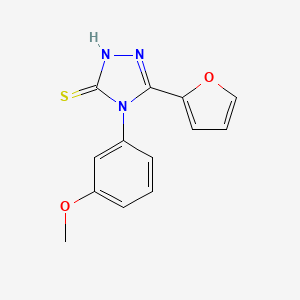![molecular formula C13H20N2O2S B5703163 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethylthiourea](/img/structure/B5703163.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethylthiourea, commonly known as DMPEETA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPEETA is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of DMPEETA is complex and not fully understood. It is believed to act through a range of mechanisms, including the inhibition of acetylcholinesterase, the modulation of GABA receptor activity, and the activation of TRPM8 channels. These effects are thought to contribute to the various biochemical and physiological effects of DMPEETA, including its effects on neurotransmission, pain sensation, and thermoregulation.
Biochemical and Physiological Effects:
DMPEETA has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of GABA receptor activity, and the activation of TRPM8 channels. These effects have been studied in various biological systems, including cell cultures, animal models, and human subjects. DMPEETA has been found to have potential applications in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and anxiety disorders.
実験室実験の利点と制限
DMPEETA has several advantages for use in scientific research. It is highly pure and suitable for use in a range of experimental systems, including cell cultures, animal models, and human subjects. It has been extensively studied and has a well-established profile of biochemical and physiological effects. However, there are also limitations to the use of DMPEETA in lab experiments. It is a complex compound that requires specialized knowledge and equipment for synthesis and purification. It can also be expensive and difficult to obtain, which may limit its use in certain research settings.
将来の方向性
There are several potential future directions for research on DMPEETA. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the mechanisms underlying the various biochemical and physiological effects of DMPEETA, which may lead to the development of new therapeutic agents for neurological and psychiatric disorders. Additionally, further research is needed to determine the safety and efficacy of DMPEETA in human subjects, which may pave the way for its use in clinical settings.
合成法
DMPEETA can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide, followed by the addition of thiourea and subsequent purification steps. The synthesis of DMPEETA is a complex process that requires specialized knowledge and equipment, but the resulting compound is highly pure and suitable for use in scientific research.
科学的研究の応用
DMPEETA has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of GABA receptor activity, and the activation of TRPM8 channels. These effects make DMPEETA a valuable tool for studying the mechanisms underlying various biological processes, including neurotransmission, pain sensation, and thermoregulation.
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-4-14-13(18)15-8-7-10-5-6-11(16-2)12(9-10)17-3/h5-6,9H,4,7-8H2,1-3H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBSOPARBOJNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5703097.png)


![N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide](/img/structure/B5703120.png)





![6-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5703172.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5703199.png)